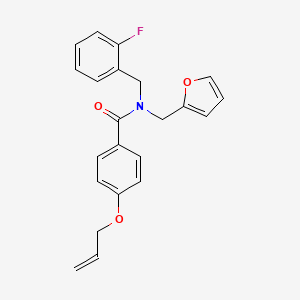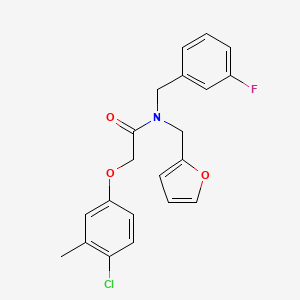
2-(3,4-Dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(AMINOMETHYL)HEPTA-1,6-DIEN-4-YL]-1,2-DIMETHOXYBENZENE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(AMINOMETHYL)HEPTA-1,6-DIEN-4-YL]-1,2-DIMETHOXYBENZENE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum and solvents like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[4-(AMINOMETHYL)HEPTA-1,6-DIEN-4-YL]-1,2-DIMETHOXYBENZENE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
4-[4-(AMINOMETHYL)HEPTA-1,6-DIEN-4-YL]-1,2-DIMETHOXYBENZENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Mechanism of Action
The mechanism by which 4-[4-(AMINOMETHYL)HEPTA-1,6-DIEN-4-YL]-1,2-DIMETHOXYBENZENE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)hepta-1,6-dien-4-ol hydrochloride
- 1,2-Dimethoxybenzene derivatives
Uniqueness
What sets 4-[4-(AMINOMETHYL)HEPTA-1,6-DIEN-4-YL]-1,2-DIMETHOXYBENZENE apart from similar compounds is its combination of an aminomethyl group with a hepta-1,6-dien-4-yl chain and a dimethoxybenzene ring. This unique structure provides distinct chemical and biological properties that are not observed in other related compounds .
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-prop-2-enylpent-4-en-1-amine |
InChI |
InChI=1S/C16H23NO2/c1-5-9-16(12-17,10-6-2)13-7-8-14(18-3)15(11-13)19-4/h5-8,11H,1-2,9-10,12,17H2,3-4H3 |
InChI Key |
VTDPBXDACGJQJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)(CC=C)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11391480.png)


![11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11391505.png)


![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391532.png)
![methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11391537.png)
![5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391562.png)
![6-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391566.png)

![N-(4-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391572.png)

